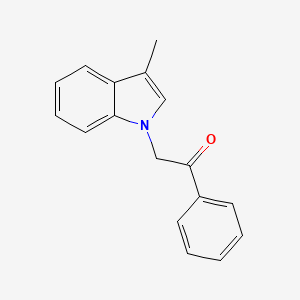![molecular formula C11H17N3OS2 B5629454 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5629454.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its unique structure, incorporating elements such as a thiadiazole ring and an ethylthio group. Its synthesis and properties are relevant for various scientific fields, including materials science, chemistry, and pharmacology, due to its potential in creating new materials and drugs.
Synthesis Analysis
The synthesis of compounds related to N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves several key steps, including the use of efficient synthetic methodologies to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety. For instance, straightforward synthesis methods have been developed for precursors and derivatives that showcase the potential for creating novel compounds with significant activity (Mohamed et al., 2020).
Molecular Structure Analysis
X-ray diffraction and crystallographic studies have been conducted on similar compounds to understand their molecular and crystal structures. These studies reveal the conformations, molecular arrangements, and interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Makhmudov et al., 2008).
Chemical Reactions and Properties
Research into the chemical reactions of thiadiazole derivatives highlights their versatility and reactivity. For example, the cyclization reactions of certain precursors have been explored to synthesize a range of derivatives with varied substituents, showcasing the chemical diversity and potential applications of these compounds (Park et al., 2009).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including melting points, solubility, and thermal stability, are crucial for their application in various domains. Studies have been conducted to characterize these properties, which are influenced by the specific substituents and molecular structure of the compound (Shen et al., 2008).
Chemical Properties Analysis
The chemical properties of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide and its derivatives, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, have been explored to understand their potential in synthesis and applications. For instance, the exploration of corrosion inhibitive properties of thiazole-based compounds indicates their potential utility in materials science and engineering (Aly et al., 2014).
Mécanisme D'action
While specific information on the mechanism of action of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is not available, it’s known that thiadiazole derivatives display a wide range of biological activities. For instance, some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models .
Orientations Futures
The development of novel, more effective therapeutics is an urgent need. Thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry . Future research may focus on designing and synthesizing new derivatives, studying their biological activities, and assessing their potential as therapeutic agents.
Propriétés
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS2/c1-2-16-11-14-13-10(17-11)12-9(15)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNHGYCNDHSLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5629378.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)

![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5629481.png)
